Cas no 79-91-4 (2,2-dimethyl-5-oxooxolane-3-carboxylic acid)

2,2-Dimethyl-5-oxooxolane-3-carboxylic acid is a cyclic keto acid derivative with a five-membered lactone ring structure. This compound is characterized by its reactive carbonyl and carboxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid, sterically hindered structure can influence stereoselectivity in reactions, while the presence of both ketone and carboxylic acid moieties allows for diverse derivatization pathways. The compound is particularly useful in the synthesis of chiral building blocks, heterocycles, and bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a practical choice for researchers in medicinal chemistry and fine chemical development.
2,2-dimethyl-5-oxooxolane-3-carboxylic acid structure
79-91-4 structure
Product Name:2,2-dimethyl-5-oxooxolane-3-carboxylic acid
CAS No:79-91-4
MF:C7H10O4
MW:158.151902675629
MDL:MFCD00022485
CID:565915
PubChem ID:87576988
Update Time:2025-06-15

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Furancarboxylic acid,tetrahydro-2,2-dimethyl-5-oxo-
    • Terebic Acid
    • 2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • Tetrahydro-2,2-dimethyl-5-oxo-3-furoic Acid
    • 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
    • 3-Furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo-
    • (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • (3R)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • terebinic acid
    • TEREBICACID
    • 2,2-dimethyl-5-oxo-2,3,4-trihydrofuran-3-carboxylic acid
    • Terebinsaure
    • UZBOWO
    • 3-Furoic acid, tetrahydro-2,2-dimethyl-5-oxo- (8CI)
    • Succinic acid, (1-hydroxy-1-methylethyl)-, γ-lactone (7CI)
    • Terebic acid (6CI)
    • Tetrahydro-2,2-dimethyl-5-oxo-3-furancarboxylic acid (ACI)
    • γ,γ-Dimethyldihydroaconic acid
    • γ,γ-Dimethylparaconic acid
    • SCHEMBL546932
    • FT-0631353
    • MFCD00022485
    • .GAMMA.,.GAMMA.-DIMETHYLPARACONIC ACID
    • UZBOWOQARWWIER-UHFFFAOYSA-N
    • 79-91-4
    • T1208
    • AKOS000583012
    • 5LZG478K6E
    • BB 0218273
    • DTXSID201000184
    • NS00041073
    • .GAMMA.,.GAMMA.-DIMETHYLDIHYDROACONIC ACID
    • Q27262538
    • TEREBIC ACID [MI]
    • Z1201617404
    • AKOS016037999
    • VS-02570
    • 2,2-Dimethyl-5-oxotetrahydro-3-furancarboxylic acid #
    • CS-0119874
    • UNII-5LZG478K6E
    • EINECS 201-233-2
    • TEREBIC ACID, (+/-)-
    • HMS1678H09
    • TEREBIC ACID(TETRAHYDRO-2,2-DIMETHYL-5-OXO-3-FURANCARBOXYLIC ACID)
    • EN300-6768709
    • T72955
    • 4,4-Dimethyl-3-carboxy-4-butyrolactone
    • GAMMA,GAMMA-DIMETHYLDIHYDROACONIC ACID
    • GAMMA,GAMMA-DIMETHYLPARACONIC ACID
    • ALBB-031454
    • STK801658
    • BBL010565
    • DB-056392
    • (+/-)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
    • MDL: MFCD00022485
    • Inchi: 1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10)
    • InChI Key: UZBOWOQARWWIER-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)(C)OC(=O)C1)O

Computed Properties

  • Exact Mass: 158.05800
  • Monoisotopic Mass: 158.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 0.815
  • Melting Point: 175.0 to 178.0 deg-C
  • Boiling Point: 203.22°C (rough estimate)
  • Refractive Index: 1.4610 (estimate)
  • PSA: 63.60000
  • LogP: 0.41270
  • Merck: 9161
  • Solubility: Uncertain.

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Security Information

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2,2-dimethyl-5-oxooxolane-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide ;  4 h, rt
Reference
Sunlight-induced C-C bond formation reaction: Radical addition of alcohols/ethers/acetals to olefins
Hayakawa, Mamiko; et al, Journal of Photochemistry and Photobiology, 2021, 413,

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide ;  4 h, rt
Reference
Sunlight-induced C-C bond formation reaction: Radical addition of alcohols/ethers/acetals to olefins
Hayakawa, Mamiko; et al, Journal of Photochemistry and Photobiology, 2021, 413,

Production Method 3

Reaction Conditions
1.1 Catalysts: tert-Butyl peroxide ;  1 h, rt
Reference
Photochemical C-C Bond Formation between Alcohols and Olefins by an Environmentally Benign Radical Reaction
Ouchi, Akihiko; et al, European Journal of Organic Chemistry, 2013, 2013(18), 3807-3816

Production Method 4

Reaction Conditions
1.1 Catalysts: Benzophenone Solvents: Isopropanol ;  20 min, 2 bar, 40 °C
Reference
Continuous-Flow Preparation of γ-Butyrolactone Scaffolds from Renewable Fumaric and Itaconic Acids under Photosensitized Conditions
Gerardy, Romaric; et al, Organic Process Research & Development, 2017, 21(12), 2012-2017

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water
Reference
LI. - Synthesis and preparation of terebic and terpenylic acids
Lawrence, W. Trevor, Journal of the Chemical Society, 1899, 75, 527-533

Production Method 6

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Reference
Physicochemical Properties of Terebic Acid, MBTCA, Diaterpenylic Acid Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products
Kolodziejczyk, Agata; et al, ACS Omega, 2020, 5(14), 7919-7927

Production Method 7

Reaction Conditions
1.1 Catalysts: tert-Butyl peroxide ;  1 h, rt
Reference
Photochemical C-C Bond Formation between Alcohols and Olefins by an Environmentally Benign Radical Reaction
Ouchi, Akihiko; et al, European Journal of Organic Chemistry, 2013, 2013(18), 3807-3816

Production Method 8

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid, 3,3′-carbonylbis-, sodium salt (1:2) ,  Benzenesulfonic acid, 4,4′-carbonylbis-, sodium salt (1:2) Solvents: Isopropanol ,  Water ;  14 h
Reference
Synthesis of γ-lactols, γ-lactones and 1,4-monoprotected succinaldehydes under moderately concentrated sunlight
Dondi, Daniele; et al, Green Chemistry, 2009, 11(10), 1653-1659

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Reference
Physicochemical Properties of Terebic Acid, MBTCA, Diaterpenylic Acid Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products
Kolodziejczyk, Agata; et al, ACS Omega, 2020, 5(14), 7919-7927

Production Method 10

Reaction Conditions
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ;  24 h
Reference
Site-selectivity in TBADT-photocatalyzed C(sp3)-H functionalization of saturated alcohols and alkanes
Fukuyama, Takahide; et al, Chemistry Letters, 2018, 47(2), 207-209

Production Method 11

Reaction Conditions
Reference
Products formed in the radiation synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives
Kucera, Jaromir; et al, Collection of Czechoslovak Chemical Communications, 1980, 45(12), 3564-70

Production Method 12

Reaction Conditions
1.1 Reagents: Acetone ;  3 h, 25 °C
Reference
Microflow photochemistry - a reactor comparison study using the photochemical synthesis of terebic acid as a model reaction
Aida, Shin; et al, Tetrahedron Letters, 2012, 53(42), 5578-5581

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Raw materials

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Preparation Products

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:79-91-4)2,2-dimethyl-5-oxooxolane-3-carboxylic acid
Order Number:A1207107
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):518.0
Email:sales@amadischem.com

Additional information on 2,2-dimethyl-5-oxooxolane-3-carboxylic acid

Recent Advances in the Study of 2,2-dimethyl-5-oxooxolane-3-carboxylic acid (CAS: 79-91-4) in Chemical Biology and Pharmaceutical Research

The compound 2,2-dimethyl-5-oxooxolane-3-carboxylic acid (CAS: 79-91-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This five-membered lactone derivative, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, metabolic pathway modulation, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have shed light on its physicochemical properties, biological activities, and synthetic utility, positioning it as a promising candidate for further exploration.

One of the most notable advancements in the study of 2,2-dimethyl-5-oxooxolane-3-carboxylic acid is its role as a precursor in the synthesis of γ-lactone-based pharmaceuticals. Researchers have demonstrated its efficacy in the construction of complex molecular frameworks, particularly in the development of anti-inflammatory and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced gastrointestinal side effects.

In the realm of chemical biology, recent investigations have focused on the compound's interactions with various enzymes and cellular targets. Molecular docking studies have revealed that 2,2-dimethyl-5-oxooxolane-3-carboxylic acid exhibits significant binding affinity to certain protein targets involved in metabolic regulation. This has opened new avenues for its potential application in metabolic disorder therapeutics, particularly in the modulation of lipid metabolism pathways.

The pharmaceutical industry has shown increasing interest in this compound due to its favorable pharmacokinetic properties. Recent pharmacokinetic studies have demonstrated its good oral bioavailability and metabolic stability, making it an attractive scaffold for drug development. Moreover, its relatively simple synthetic route from commercially available starting materials has facilitated its adoption in medicinal chemistry programs across several pharmaceutical companies.

From a safety perspective, recent toxicological evaluations of 2,2-dimethyl-5-oxooxolane-3-carboxylic acid have provided encouraging results. Acute toxicity studies in animal models have shown a favorable safety profile at therapeutic doses, with no significant adverse effects observed. However, researchers emphasize the need for more comprehensive long-term toxicity studies to fully assess its safety for potential clinical applications.

Looking forward, the scientific community anticipates that further research on 2,2-dimethyl-5-oxooxolane-3-carboxylic acid will focus on exploring its therapeutic potential in various disease models, optimizing its synthetic pathways for large-scale production, and investigating its potential as a molecular probe in chemical biology studies. The compound's versatility and promising biological activities suggest it may play an increasingly important role in future pharmaceutical development and biomedical research.

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Amadis Chemical Company Limited
(CAS:79-91-4)2,2-dimethyl-5-oxooxolane-3-carboxylic acid
A1207107
Purity:99%
Quantity:5g
Price ($):518.0
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